Corypalmine
CAS No.: 6018-40-2
Cat. No.: VC21341859
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6018-40-2 |
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Molecular Formula | C20H23NO4 |
Molecular Weight | 341.4 g/mol |
IUPAC Name | (13aS)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol |
Standard InChI | InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1 |
Standard InChI Key | BMCZTYDZHNTKPR-INIZCTEOSA-N |
Isomeric SMILES | COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC |
Canonical SMILES | COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC |
Chemical Properties and Structure
Molecular Structure and Identification
Corypalmine is characterized by its molecular formula C₂₀H₂₃NO₄ and a molecular weight of 341.4 g/mol . It belongs to the tetrahydroprotoberberine alkaloid group, featuring a tetracyclic structure typical of isoquinoline alkaloids. The compound is officially identified through various registration systems:
The standard IUPAC name for corypalmine is 2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol, indicating its complex heterocyclic structure . The compound is also known by several synonyms including Discretinine and CHEMBL2334885, which may appear in scientific literature .
Physical and Chemical Properties
Corypalmine possesses distinct physical and chemical characteristics that are relevant to its handling, storage, and biological activities. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Corypalmine
The compound has limited water solubility but dissolves well in organic solvents, with documented solubility in DMSO of approximately 33.33 mg/mL (97.63 mM) . For biological applications, it can be prepared in solution using a mixture of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline, achieving a concentration of at least 2.5 mg/mL (7.32 mM) .
Natural Sources
Botanical Origins
Corypalmine has been isolated from several plant species, primarily within the Papaveraceae family. The main natural sources include:
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Corydalis species:
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Other genera:
These plants have historical significance in traditional medicine systems across Asia, particularly in Chinese, Korean, and Japanese herbal practices. The Corydalis genus, which contains over 400 species, is especially rich in isoquinoline alkaloids including corypalmine.
Pharmacological Activities
Analgesic Activity
One of the most significant pharmacological properties of corypalmine is its potential analgesic (pain-relieving) effect. Recent research has investigated this activity through in-silico studies focusing on the compound's interaction with cyclooxygenase-2 (COX-2), an enzyme central to pain and inflammatory responses.
A 2025 study examined corypalmine's ability to bind to the COX-2 receptor using molecular docking techniques . The research compared corypalmine with another natural compound, panasenoside, for their respective binding affinities to COX-2. The findings are summarized in Table 2.
Table 2: Comparison of Binding Affinities to COX-2 Receptor
Compound | Docking Score | Binding Stability | Reference |
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Corypalmine | -60.33 | Strong and stable | |
Panasenoside | -42.02 | Moderate |
The more negative docking score of corypalmine indicates a stronger binding affinity to the COX-2 receptor, suggesting that it may effectively inhibit this enzyme. By inhibiting COX-2, corypalmine could potentially prevent the synthesis of prostaglandins, which are mediators of pain and inflammation . This mechanism provides a scientific basis for the traditional use of corypalmine-containing plants in pain management.
The study concluded that corypalmine is "able to bind more strongly to COX-2 and predicted to have a strong and more stable analgesic effect than panasenoside" . These findings position corypalmine as a promising natural compound for potential development as an analgesic agent.
Antifungal Properties
Another significant biological activity of corypalmine is its antifungal effect. A comprehensive study published in 2002 evaluated the inhibitory activity of (-)-corypalmine on spore germination across multiple plant pathogenic and saprophytic fungi .
The research tested corypalmine against 15 different fungal species, including various Alternaria, Curvularia, Helminthosporium, and other genera. The results demonstrated that corypalmine could inhibit spore germination in all tested fungi, though with varying degrees of efficacy . Table 3 summarizes these findings.
Table 3: Antifungal Activity of Corypalmine Against Selected Fungi
The study highlighted that Heterosporium sp. and Ustilago cynodontis were particularly sensitive to corypalmine, with complete inhibition of spore germination observed at a relatively low concentration of 200 ppm . The Curvularia species showed less sensitivity, requiring concentrations of 400 ppm for complete inhibition .
These findings suggest that corypalmine could potentially be developed as a natural fungicide for agricultural applications, offering an alternative to synthetic chemical fungicides.
Research Methods and Analytical Techniques
Isolation and Purification
The isolation of corypalmine from plant materials typically follows standard alkaloid extraction protocols. The general procedure involves:
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Collection and preparation of plant material (typically roots or rhizomes)
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Extraction with appropriate solvents (often acidified aqueous solutions followed by organic solvents)
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Acid-base extraction to separate total alkaloids
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Chromatographic techniques for isolating individual alkaloids
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Recrystallization for final purification
Modern isolation methods frequently employ high-performance liquid chromatography (HPLC) for both analytical purposes and preparative isolation of corypalmine from complex alkaloid mixtures.
Analytical Methods
Several analytical techniques are used for the identification and quantification of corypalmine in various matrices:
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Chromatographic methods:
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HPLC with UV detection
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Ultra-high-performance liquid chromatography (UHPLC)
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Thin-layer chromatography (TLC)
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Spectroscopic techniques:
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Mass spectrometry (MS) for structural confirmation
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Nuclear magnetic resonance (NMR) spectroscopy for structure elucidation
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UV-visible spectroscopy for preliminary identification
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Molecular docking studies:
These analytical methods are essential for quality control of corypalmine in research applications and potential pharmaceutical preparations.
In-silico Studies
Recent research on corypalmine has employed computational approaches to predict its biological activities. The 2025 study on analgesic properties utilized molecular docking techniques to evaluate the binding affinity of corypalmine to the COX-2 receptor .
The methodology involved:
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Protein and ligand preparation
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Method validation
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Molecular docking of corypalmine with COX-2
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Visualization of bonds using specialized software (Ligplot+)
This approach allows researchers to predict potential biological activities and mechanisms of action before conducting more resource-intensive in vitro and in vivo experiments. The strongly negative docking score observed for corypalmine with COX-2 (-60.33) provided valuable preliminary evidence of its potential analgesic activity .
Challenges and Future Research Directions
Current Limitations in Corypalmine Research
Despite its promising pharmacological properties, corypalmine research faces several challenges:
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Limited availability from natural sources:
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Low concentration in plant materials
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Seasonal and geographical variations in content
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Insufficient pharmacokinetic data:
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Limited information on absorption, distribution, metabolism, and excretion
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Lack of bioavailability studies in relevant models
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Incomplete toxicological profile:
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Need for comprehensive safety assessments
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Limited understanding of potential adverse effects
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Synthetic challenges:
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Complex structure may complicate total synthesis efforts
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Economic viability of synthetic versus natural extraction approaches
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Future Research Priorities
To advance corypalmine research, several key areas require focused investigation:
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Mechanism of Action Studies:
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Detailed investigation of molecular interactions with COX-2 and other potential targets
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Elucidation of structure-activity relationships
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Comprehensive Pharmacological Profiling:
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Expanded evaluation of biological activities beyond analgesic and antifungal effects
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Investigation of potential effects on cardiovascular, neurological, and inflammatory processes
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Clinical Potential Assessment:
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In vivo studies of efficacy and safety
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Preclinical development for promising therapeutic applications
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Sustainable Production Methods:
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Biotechnological approaches for corypalmine production
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Plant cell culture optimization for increased yields
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Semi-synthetic approaches from more abundant precursors
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Formulation Development:
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Stability-enhancing formulations
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Drug delivery systems to optimize bioavailability
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Combination studies with other bioactive compounds
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Addressing these research priorities would significantly advance understanding of corypalmine's full potential for pharmaceutical and agricultural applications.
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